molecular formula C13H16BFN2O2 B1394005 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole CAS No. 885698-71-5

6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

Cat. No. B1394005
M. Wt: 262.09 g/mol
InChI Key: OTZMRGFPBXSAKG-UHFFFAOYSA-N
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Description

6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole, also known as FTM-Indazole, is a synthetic molecule that has been used in laboratory experiments and scientific research. FTM-Indazole has a wide range of applications, including drug discovery, biochemistry, and biopharmaceuticals. FTM-Indazole is an important molecule for the development of new drugs and is used in the synthesis of a variety of compounds.

Scientific Research Applications

Structural and Conformational Analysis

The compound is significant in the field of structural chemistry, particularly for its use in conformational and crystallographic analyses. For example, Ye et al. (2021) synthesized a related compound and performed detailed crystallographic and conformational analysis using X-ray diffraction and density functional theory (DFT) calculations. This study illustrates the compound's utility in understanding molecular structures and physicochemical properties (Ye et al., 2021).

Development of Boronic Acid Esters

Studies have also focused on developing boronic acid ester intermediates using similar compounds. Huang et al. (2021) synthesized boric acid ester intermediates, confirming their structures through spectroscopy and X-ray diffraction, further highlighting the compound's role in synthesizing new chemical entities (Huang et al., 2021).

Applications in Fluorescence Probes

The compound has been used in the development of fluorescence probes. Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes for detecting hydrogen peroxide, where derivatives of this compound played a crucial role (Lampard et al., 2018).

Synthesis of Antineoplastic Agents

In pharmaceutical research, the compound has been utilized in the synthesis of antineoplastic agents. Gong Ping (2012) reported the improved synthesis of linifanib, a novel potent inhibitor for certain growth factors, using a derivative of this compound as a key intermediate (Gong Ping, 2012).

Preparation of Conjugated Polymers

The compound has applications in polymer chemistry, particularly in the preparation of conjugated polymers. For instance, Zhu et al. (2007) described the synthesis of soluble conjugated polymers using a compound closely related to 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole (Zhu et al., 2007).

Safety And Hazards

The safety information for “6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine”, a related compound, indicates that it has the following hazard statements: H315, H319, H335. The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)10-5-8(15)6-11-9(10)7-16-17-11/h5-7H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZMRGFPBXSAKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=NN3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693101
Record name 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

CAS RN

885698-71-5
Record name 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885698-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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